molecular formula C26H28N2O2 B5170520 1-(4-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}phenyl)ethanone CAS No. 416894-18-3

1-(4-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}phenyl)ethanone

Cat. No. B5170520
CAS RN: 416894-18-3
M. Wt: 400.5 g/mol
InChI Key: BVHVTFQVPDAESP-UHFFFAOYSA-N
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Description

This compound is a derivative of benzene, which is a common aromatic compound in organic chemistry. The presence of the piperazine ring suggests that it may have properties similar to other piperazine derivatives, which are often used in the synthesis of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, a piperazine ring, and a benzyloxy group. These functional groups could potentially engage in a variety of chemical reactions .


Chemical Reactions Analysis

The benzylic position of this compound (the carbon adjacent to the benzene ring) is particularly reactive and could undergo a variety of reactions, including free radical bromination and nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring could potentially make the compound basic, while the benzyloxy group could potentially make the compound more lipophilic .

Scientific Research Applications

Antimicrobial Activity

Chalcones derivatives, which have a structure similar to the requested compound, have been found to have wide applications in pharmaceutical and medicinal chemistry . They have been synthesized by coupling with aromatic substituted aldehyde . The synthesized compounds were screened for antimicrobial activity .

Antioxidant Activity

In addition to their antimicrobial properties, chalcones derivatives have also been evaluated for their antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress.

Synthesis of Novel Compounds

The compound “1-(4-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}phenyl)ethanone” could potentially be used in the synthesis of novel compounds. For instance, chalcones derivatives have been synthesized by coupling with aromatic substituted aldehyde . These novel compounds could have a variety of applications in medicinal chemistry.

Pharmaceutical Applications

Given their antimicrobial and antioxidant activities, chalcones derivatives could have wide applications in pharmaceutical chemistry . They could be used in the development of new drugs for the treatment of various diseases.

Medicinal Chemistry

Chalcones derivatives have been found to have wide applications in medicinal chemistry . They could be used in the development of new therapeutic agents.

Biological Potential

Chalcones derivatives have been synthesized and screened for their biological potential . This suggests that “1-(4-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}phenyl)ethanone” could also have significant biological potential.

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. Based on its structure, it could potentially be irritating to the eyes and skin, and could be harmful if ingested or inhaled .

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used as an intermediate in the synthesis of more complex compounds, or it could have potential applications in fields such as medicinal chemistry .

Mechanism of Action

Target of Action

The primary targets of 1-(4-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}phenyl)ethanone are currently unknown. This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers .

Pharmacokinetics

. The impact of these properties on the compound’s bioavailability is currently unknown.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. .

properties

IUPAC Name

1-[4-[4-[(3-phenylmethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O2/c1-21(29)24-10-12-25(13-11-24)28-16-14-27(15-17-28)19-23-8-5-9-26(18-23)30-20-22-6-3-2-4-7-22/h2-13,18H,14-17,19-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHVTFQVPDAESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[4-[(3-Phenylmethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone

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